Ac-Dap(Boc)-OH
Description
Significance of Protected Diaminopropanoic Acid Derivatives in Modern Chemical Synthesis
Foundational Role as a Chiral Building Block for Complex Molecules
Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry and biology, as the specific three-dimensional arrangement of atoms is often critical for a molecule's function. Chiral building blocks are enantiomerically pure compounds, readily available from natural sources or through asymmetric synthesis, that are used to construct more complex chiral molecules. wiley.comnumberanalytics.com This approach simplifies synthetic routes and ensures high stereochemical purity in the final product, which is essential in fields like pharmaceuticals and agrochemicals. numberanalytics.comnih.gov
Protected diaminopropanoic acids are excellent examples of such chiral building blocks. wiley.comsigmaaldrich.com Starting with a defined stereocenter, chemists can build complex molecular frameworks with predictable 3D structures. mdpi.com The Dap scaffold is a structural motif in various biologically active compounds, including glycopeptide-derived antitumor antibiotics like bleomycins and peptide antibiotics such as edicins. mdpi.comtandfonline.com The use of these pre-made chiral units is a cornerstone of modern organic synthesis, allowing for the efficient construction of intricate and bioactive molecules. numberanalytics.com
Strategic Orthogonal Protection for Convergent Synthetic Approaches
In the synthesis of complex molecules, it is often necessary to protect multiple functional groups to prevent unwanted side reactions. numberanalytics.com Orthogonal protection is a strategy that employs protecting groups that can be removed under distinct chemical conditions without affecting others in the same molecule. rsc.orglibretexts.org For instance, one group might be removed by acid (acid-labile), while another is removed by a base (base-labile) or by hydrogenation. rsc.org
Protected diaminopropanoic acid derivatives like Ac-Dap(Boc)-OH are ideally suited for these advanced synthetic strategies. The two amino groups are protected with "orthogonal" groups: the acetyl (Ac) group is very stable, while the Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). mdpi.comnih.gov This allows chemists to selectively deprotect and functionalize the beta-amino group (protected by Boc) while the alpha-amino group (protected by Ac) remains untouched, or vice-versa if a different protection scheme is used. This differential reactivity is crucial for building branched or cyclic structures common in complex natural products and peptidomimetics. numberanalytics.comacs.org
| Protected Group | Lability Condition | Typical Reagent |
| Boc (tert-butoxycarbonyl) | Acid-labile | Trifluoroacetic Acid (TFA) |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Base-labile | Piperidine (B6355638) |
| Cbz (Carboxybenzyl) | Hydrogenation-labile | H₂, Pd/C |
| Ac (Acetyl) | Stable (removable under harsh conditions) | Strong acid or base |
Overview of this compound in Peptide and Peptidomimetic Design
This compound is a specialized reagent primarily used in the synthesis of peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides but may have enhanced properties like increased stability or bioactivity.
Contributions to Non-Natural Amino Acid Chemistry
The incorporation of non-natural amino acids into peptide chains is a powerful tool for modifying their properties. this compound serves as a versatile precursor for creating such custom amino acid residues. mdpi.com After selective removal of the Boc group, the newly freed β-amino group can be modified with a wide array of chemical moieties. This allows for the introduction of new side chains, labels (like fluorescent probes), or cross-linking agents into a peptide sequence. tudublin.ie This ability to create unique, non-proteinogenic residues is fundamental to developing novel therapeutic peptides and research tools. For example, Dap-containing peptides have been investigated for applications in gene silencing and as components of synthetic nucleopeptides. mdpi.com
Facilitation of Diverse Structural Architectures in Biologically Active Compounds
The unique, orthogonally protected structure of Dap derivatives is instrumental in creating complex peptide architectures. tandfonline.com These include branched peptides, where a second peptide chain is grown from the side-chain amino group, and cyclic peptides, where the side chain is used to form a lactam bridge with another part of the molecule. peptide.com
A prominent example is in the synthesis of analogues of teixobactin (B611279), a potent antibiotic. liverpool.ac.ukmdx.ac.uk Teixobactin has a complex cyclic depsipeptide structure. nih.govrsc.org In the synthesis of teixobactin analogues, researchers have used orthogonally protected Dap derivatives to create a lactam-bridged (all-amide) ring structure instead of the natural ester linkage. liverpool.ac.ukacs.org For instance, a protected Dap residue, such as Fmoc-D-Dap(Mtt)-OH, can be incorporated into the peptide chain. liverpool.ac.ukacs.org The Mtt group can be selectively removed to allow for on-resin cyclization, forming a stable lactam ring, which is a key structural feature for biological activity. liverpool.ac.ukacs.org Similarly, this compound can be used to introduce a specific N-terminal modification while the Boc-protected side chain is available for further elaboration, contributing to the synthesis of complex peptidomimetics designed to target specific biological systems like α4β1 integrin. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H18N2O5 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C10H18N2O5/c1-6(13)12-7(8(14)15)5-11-9(16)17-10(2,3)4/h7H,5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t7-/m0/s1 |
InChI Key |
KLMPZGSRHWHQKF-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CNC(=O)OC(C)(C)C)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ac Dap Boc Oh and Its Derivatives
Stereoselective Synthesis of the L-2,3-Diaminopropanoic Acid (L-Dap) Scaffold
The asymmetric synthesis of the L-Dap backbone is paramount for its incorporation into biologically active molecules. The primary challenge lies in establishing the correct stereochemistry at the C2 position while introducing the C3 amino group. Two main strategies have been developed: modification of existing chiral molecules and building the structure from the ground up using asymmetric methods.
Approaches from Chiral Pool Precursors
The chiral pool provides a cost-effective and efficient source of enantiomerically pure starting materials. Amino acids such as serine and aspartic acid are common precursors for the L-Dap scaffold, as their inherent stereochemistry can be transferred to the final product.
One prominent route utilizes L-serine. In this approach, the hydroxyl group of serine is chemically transformed into an amino group. The biosynthesis of L-Dap also proceeds from L-serine, where the process involves the elimination of the α-hydrogen and retention of configuration at the β-carbon. wikipedia.org A synthetic example involves converting the enantiomer, D-serine, into L-Dap derivatives through a process that inverts the stereocenter. For instance, Nα-Fmoc-O-tert-butyl-D-serine can be converted into an α-amino aldehyde, which then undergoes further reactions to yield the desired L-Dap structure. mdpi.com This strategy effectively leverages the chirality of the starting material to produce the enantiomerically pure target.
L-Aspartic acid and its amide, L-asparagine, serve as another key set of chiral pool precursors. smpdb.cafrontiersin.orgfrontiersin.orgnih.gov The synthesis of L-Dap from these molecules typically involves a rearrangement reaction where the side-chain carboxyl or carboxamide group is converted into an amine. This approach is particularly powerful as it directly transforms a proteinogenic amino acid into the desired non-proteinogenic scaffold with retention of the original α-carbon's stereochemistry.
De novo Asymmetric Synthesis Strategies
De novo strategies build the chiral L-Dap scaffold from achiral or simpler chiral precursors, employing asymmetric reactions to induce the desired stereochemistry. These methods offer flexibility but often require more complex synthetic sequences.
Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of L-Dap synthesis, this pathway can be used to introduce the Nβ-amino group. A notable strategy begins with a chiral precursor derived from D-serine, Nα-Fmoc-O-tert-butyl-D-serine. This is first converted to its Weinreb–Nahm amide, which is then reduced to the corresponding α-amino aldehyde. mdpi.com This aldehyde serves as the electrophile for a reductive amination reaction with various nitrogen nucleophiles, such as amines and sulfonamides, in the presence of a reducing agent to form a 2,3-diaminopropanol intermediate. Subsequent oxidation of the primary alcohol yields the L-Dap carboxyl group. mdpi.com This multi-step sequence effectively constructs the L-Dap backbone while maintaining stereochemical integrity.
| Nitrogen Nucleophile | Product | Yield |
|---|---|---|
| p-toluenesulfonamide | Nα-Fmoc-Nβ-tosyl-L-diaminopropanol | 82% |
| 4-nitrobenzenesulfonamide | Nα-Fmoc-Nβ-(4-nitrobenzenesulfonyl)-L-diaminopropanol | 85% |
The Hofmann rearrangement provides a classic method for converting a primary amide into a primary amine with one fewer carbon atom. This reaction is ideally suited for the synthesis of L-Dap from L-asparagine derivatives. The side-chain carboxamide of asparagine is the substrate for the rearrangement, which excises the carbonyl carbon and produces an amine at the β-position, directly yielding the L-Dap scaffold. semanticscholar.org
To achieve this transformation, the α-amino group of L-asparagine must first be protected. The protected L-asparagine derivative is then treated with a reagent that facilitates the rearrangement. While traditional conditions use bromine and sodium hydroxide, milder and more practical methods employ hypervalent iodine reagents, such as iodosobenzene diacetate (PIDA) or phenyliodoso acetate [PhI(OAc)2]. semanticscholar.orgnih.gov These reagents allow the reaction to proceed in good yields under less harsh conditions, making it compatible with sensitive functional groups often present in amino acid chemistry. semanticscholar.org This approach is highly efficient as it preserves the stereochemistry of the starting L-asparagine.
| Nα-Protecting Group | Reagent | Solvent | Product | Yield |
|---|---|---|---|---|
| Boc | PIDA | DMF/H₂O | Nα-Boc-L-Dap | 75% |
| Cbz | PIDA | CH₃CN/H₂O | Nα-Cbz-L-Dap | 85% |
Regioselective Functionalization and Protecting Group Installations
Once the L-Dap scaffold is synthesized, the differential protection of its three functional groups—the α-amino, β-amino, and carboxyl groups—is critical for its use in further synthesis, such as peptide assembly. The goal is to install protecting groups that can be removed selectively under different conditions, a concept known as orthogonality. peptide.comub.edu
Strategies for Differential Protection of Amine and Carboxyl Moieties
The selective protection of the two amino groups in L-Dap is a central challenge. An effective strategy involves using orthogonal protecting groups, which are stable to the deprotection conditions of each other. biosynth.comresearchgate.net This allows for the selective unmasking of one amine for subsequent reaction while the other remains protected.
The most common orthogonal protection scheme in peptide synthesis is the Fmoc/tBu strategy. peptide.comub.edu The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (typically removed with piperidine), while tert-butyl (tBu)-based groups, including the tert-butoxycarbonyl (Boc) group, are acid-labile (removed with trifluoroacetic acid, TFA). biosynth.com In the synthesis of an Ac-Dap(Boc)-OH derivative, the Nβ-amino group is protected with the acid-labile Boc group, while the Nα-amino group can be protected with a base-labile group like Fmoc during chain assembly, or acylated directly.
Another common pairing is the Boc/Bzl (benzyl) scheme. Both groups are removed by acid, but their removal requires different acid strengths, providing a degree of selectivity known as "quasi-orthogonality". peptide.combiosynth.com The Boc group is removed with moderate acids like TFA, whereas benzyl (B1604629) groups require very strong acids like hydrofluoric acid (HF) for cleavage. peptide.com Other protecting groups, such as the p-toluenesulfonyl (Ts) group, can also be used in combination with Fmoc or Boc to create orthogonally protected L-Dap building blocks. mdpi.com For example, a synthetic strategy can be designed to yield Nα-Fmoc-Nβ-Boc-L-Dap or Nα-Fmoc-Nβ-Ts-L-Dap, which are valuable reagents for solid-phase peptide synthesis. mdpi.com
| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Stability |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Amine | Moderate Acid (e.g., TFA) | Stable to Base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | Stable to Acid |
| Benzyloxycarbonyl | Cbz or Z | Amine | Strong Acid (HBr/AcOH), Hydrogenolysis | Stable to mild acid/base |
| tert-Butyl | tBu | Carboxyl (as ester) | Moderate Acid (e.g., TFA) | Stable to Base |
| Benzyl | Bzl | Carboxyl (as ester) | Strong Acid (HF), Hydrogenolysis | Stable to TFA, Base |
| p-Toluenesulfonyl | Tosyl or Ts | Amine | Strong Acid, Reductive conditions | Stable to TFA, Base |
This compound Formation via Nα-Acetylation and Nβ-Boc Protection
The most direct route to this compound involves the selective Nα-acetylation of the commercially available precursor, Nβ-Boc-L-2,3-diaminopropionic acid (H-Dap(Boc)-OH). In this precursor, the more sterically accessible and generally more nucleophilic α-amino group is free, while the β-amino group is protected by a tert-butoxycarbonyl (Boc) group. The challenge lies in acetylating the α-amino group without disturbing the acid-labile Boc protecting group on the β-amino group.
Solution-phase synthesis offers a robust and scalable method for preparing this compound. A common and effective protocol involves the reaction of H-Dap(Boc)-OH with an acetylating agent under controlled, mildly basic conditions. The base is crucial for deprotonating the α-ammonium group, rendering the α-amino group nucleophilic and ready for acylation.
A representative synthetic protocol is outlined below:
Dissolution : H-Dap(Boc)-OH is dissolved in a suitable solvent system, such as an aqueous-organic mixture (e.g., water/dioxane) or an environmentally benign brine solution. ias.ac.in
Basification : A mild base is added to the solution to adjust the pH and deprotonate the α-amino group. Common bases for this purpose include sodium bicarbonate, sodium acetate, or a tertiary amine like triethylamine (TEA). ias.ac.in The pH must be carefully controlled to ensure selective acetylation of the α-amino group over the β-amino group's protecting group. nih.gov
Acetylation : The acetylating agent, typically acetic anhydride or acetyl chloride, is added portion-wise to the stirred solution. The reaction is often conducted at a reduced temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize potential side reactions.
Reaction Monitoring : The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Workup and Isolation : Upon completion, the reaction mixture is acidified (e.g., with citric acid or dilute HCl) to a pH of ~3-4. The product is then extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
Purification : The crude this compound is then purified, typically by column chromatography on silica gel or by recrystallization, to afford the final product with high purity.
Table 1: Representative Reagents for Solution-Phase Synthesis of this compound
| Role | Reagent | Typical Molar Equivalence | Function |
|---|---|---|---|
| Starting Material | H-Dap(Boc)-OH | 1.0 | Provides the core amino acid structure. |
| Acetylating Agent | Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) | 1.0 - 1.2 | Source of the acetyl group. |
| Base | Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) | 2.0 - 3.0 | Deprotonates the α-amino group. |
| Solvent | Water/Dioxane, Ethyl Acetate, Brine | N/A | Dissolves reactants and facilitates the reaction. |
| Acid (Workup) | Citric Acid or Hydrochloric Acid (dilute) | As needed | Neutralizes excess base and protonates the carboxylate. |
| Extraction Solvent | Ethyl Acetate | N/A | Used to isolate the product from the aqueous phase. |
Achieving high yield and purity in the synthesis of this compound requires careful control over several reaction parameters.
Stoichiometry : The molar ratio of the acetylating agent to the amino acid is critical. Using a slight excess (e.g., 1.1 equivalents) of acetic anhydride or acetyl chloride can drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions and complicate purification.
pH Control : Maintaining the appropriate pH is arguably the most crucial factor for selectivity. The α-amino group is significantly more basic than the amide nitrogen of the Boc-protected group. By maintaining a mildly basic pH (typically 8-9), the α-amino group is sufficiently deprotonated to act as a nucleophile, while the Boc group remains stable. nih.gov The use of a buffer system can help maintain the optimal pH throughout the reaction. ias.ac.in
Temperature : Performing the acetylation at low temperatures (0-5 °C) helps to moderate the reaction's exothermicity, especially during the addition of the acetylating agent. This minimizes potential side reactions, such as the hydrolysis of the acetylating agent or degradation of the product.
Purity of Starting Materials : The purity of the starting H-Dap(Boc)-OH is paramount. Impurities in the starting material can lead to the formation of undesired byproducts that may be difficult to separate from the final product.
Purification Method : While crude product may be sufficient for some applications, high-purity this compound for applications like peptide synthesis often requires chromatographic purification. A careful selection of the eluent system for silica gel chromatography is necessary to ensure good separation of the product from any unreacted starting material or byproducts.
Methodological Advancements in this compound Preparations
While the fundamental chemistry of N-acetylation is well-established, ongoing research focuses on developing more efficient, scalable, and environmentally friendly synthetic methods.
The efficiency and scalability of the this compound synthesis are largely dependent on the accessibility of the starting materials and the simplicity of the reaction and purification steps.
Convergent Synthesis : The route starting from commercially available H-Dap(Boc)-OH is highly efficient as it is a single-step conversion. This contrasts with more linear syntheses that might start from a different precursor, such as L-aspartic acid, and require multiple steps to introduce and orthogonally protect the two amino groups. nih.govacs.org Such multi-step routes are generally less scalable due to cumulative yield losses.
"Green" Chemistry Approaches : Recent advancements in organic synthesis emphasize the use of environmentally benign solvents and reagents. Protocols utilizing water or brine as the reaction medium for N-acetylation are gaining traction. ias.ac.in These methods reduce reliance on volatile organic compounds (VOCs), simplify workup procedures (often involving simple filtration), and are generally more cost-effective and safer to operate on a large scale.
Telescoping Reactions : For industrial-scale production, minimizing intermediate isolation steps ("telescoping") can significantly improve efficiency. A well-optimized acetylation reaction could potentially be telescoped into a subsequent reaction step without the need for full purification, saving time, materials, and cost.
The field of peptide and amino acid chemistry has been revolutionized by the development of sophisticated reagents and catalysts. While direct N-acetylation with acetic anhydride is highly effective, related advancements can be noted.
Coupling Reagents : Modern peptide coupling reagents, such as phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), are designed to facilitate the formation of amide bonds with high efficiency and low racemization. While not typically used for simple acetylation, their development underscores the broader progress in amide bond formation. The principles behind their design—enhancing the electrophilicity of the carboxyl group and minimizing side reactions—inform all aspects of modern amide synthesis.
Catalytic Systems : There is a growing interest in catalytic approaches to acylation. While many N-acetylation protocols use stoichiometric amounts of base, catalytic systems can offer advantages in terms of waste reduction and efficiency. For instance, certain nucleophilic catalysts can facilitate the transfer of the acetyl group, potentially allowing for milder reaction conditions or lower quantities of the acetylating agent. Furthermore, enzymatic or chemo-enzymatic methods, although less common for this specific transformation, represent a frontier in developing highly selective and sustainable synthetic routes. Research into catalytic and selective deprotection of Boc groups using sustainable catalysts like iron(III) salts also points to a trend of moving away from stoichiometric reagents in protecting group chemistry.
Applications of Ac Dap Boc Oh in Advanced Peptide Synthesis
Strategies in Solid-Phase Peptide Synthesis (SPPS) Utilizing Ac-Dap(Boc)-OH
The integration of this compound into SPPS protocols has significantly expanded the repertoire of synthetic peptides. Its N-terminal acetyl group and the Boc-protected β-amino group offer distinct advantages for controlled peptide elongation and subsequent modifications.
This compound can be readily incorporated into linear peptide sequences using standard SPPS methodologies. The acetylated N-terminus prevents further elongation from the α-amino group, making it an ideal N-terminal capping agent or an internal residue where further N-terminal extension is not desired. The Boc-protected side chain remains stable during the repetitive cycles of Fmoc-deprotection used in standard Fmoc-based SPPS. peptide.compeptide.com This allows for the precise placement of a latent amino functionality within a peptide chain. The Boc group can be selectively removed at a later stage for further functionalization. organic-chemistry.org
The use of coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) with additives like N,N-diisopropylethylamine (DIPEA) facilitates the efficient incorporation of this compound into the growing peptide chain on a solid support. acs.org The stability of the Boc group to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal is a key feature of this strategy. researchgate.net
| Feature | Description | Relevance in Linear SPPS |
| Nα-Acetylation | The α-amino group is capped with an acetyl group. | Prevents further peptide chain elongation at the N-terminus. |
| Nβ-Boc Protection | The β-amino group on the side chain is protected by a tert-butoxycarbonyl (Boc) group. | Provides a stable, acid-labile protecting group that is orthogonal to the base-labile Fmoc group. peptide.compeptide.com |
| Compatibility | Compatible with standard Fmoc-based SPPS coupling reagents and conditions. | Allows for straightforward integration into established synthetic protocols. acs.org |
The true synthetic power of incorporating this compound lies in the principle of orthogonal protection. peptide.com The Boc group on the β-amino side chain is acid-labile and can be selectively removed using mild acidic conditions, such as trifluoroacetic acid (TFA), without affecting other protecting groups like Fmoc or acid-stable side-chain protectors. researchgate.netsigmaaldrich.com This selective deprotection unmasks the β-amino group, creating a reactive handle for site-specific modifications while the peptide remains attached to the solid support.
This orthogonality is the cornerstone for numerous advanced peptide modifications:
Labeling: Fluorescent dyes, biotin (B1667282), or other reporter molecules can be selectively attached to the deprotected β-amino group.
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of the peptide.
Glycosylation: The introduction of sugar moieties to create glycopeptides.
The choice of protecting groups is critical for a successful orthogonal strategy. For instance, in Fmoc-based SPPS, the use of Fmoc for the α-amino group and Boc for the Dap side chain is a common and effective orthogonal pair. peptide.com Other protecting groups, such as the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, which are labile to hydrazine, can also be employed on other amino acid side chains to achieve multi-level orthogonality. sigmaaldrich.comiris-biotech.de
| Protecting Group | Removal Condition | Orthogonal To | Use in Side-Chain Elaboration |
| Boc | Mild acid (e.g., TFA) organic-chemistry.org | Fmoc (base-labile), Dde/ivDde (hydrazine-labile) | Selective deprotection of the Dap side chain for further functionalization. sigmaaldrich.com |
| Fmoc | Base (e.g., 20% piperidine in DMF) researchgate.net | Boc (acid-labile), Trt (mild acid-labile) | Standard α-amino protection in SPPS. |
| Dde/ivDde | 2% Hydrazine in DMF sigmaaldrich.com | Fmoc, Boc, most acid-labile groups | Protection of other amino acid side chains (e.g., Lys) for multi-site modifications. iris-biotech.de |
Construction of Branched and Multi-Cyclic Peptide Architectures
The β-amino group of the diaminopropionic acid residue serves as a convenient and strategic point for initiating peptide branches or for forming cyclic structures.
This compound is an excellent building block for creating branched peptides. acs.orgnih.govresearchgate.net After incorporating the Dap residue into the main peptide backbone and selectively deprotecting the Boc group on the side chain, a new peptide chain can be synthesized from the newly exposed β-amino group. iris-biotech.de This results in a peptide with two distinct chains originating from a single amino acid residue. This strategy has been employed to synthesize peptides with three pending arms for applications such as metal chelation. acs.orgnih.govresearchgate.netacs.org
For example, a study reported the synthesis of branched peptides like H-Gly-Dap(H-Gly)-Gly-NH2, where two glycine (B1666218) residues are attached to the α- and β-amino groups of the Dap residue. acs.orgnih.gov The synthesis of such structures is typically performed on a solid support, with the main chain being assembled first, followed by the selective deprotection of the Dap side chain and the subsequent growth of the branch.
On-resin cyclization is a powerful technique to generate cyclic peptides, as it can minimize intermolecular side reactions that lead to oligomerization. rhhz.net The Dap residue, introduced using this compound or a related Fmoc-protected derivative, can participate in various on-resin cyclization strategies.
One common approach is side-chain-to-side-chain cyclization. peptide.com This can involve forming an amide bond between the deprotected β-amino group of Dap and the side-chain carboxyl group of an aspartic acid or glutamic acid residue elsewhere in the peptide sequence. peptide.com This requires an orthogonal protection scheme where both the amino and carboxyl groups can be selectively deprotected on the resin. sigmaaldrich.com Other on-resin cyclization methods include the formation of thioether bridges or triazole rings via click chemistry. rhhz.net For instance, a peptide containing a Dap residue with a deprotected amino side chain can be reacted with another residue containing an appropriate electrophile to form a cyclic structure.
While on-resin cyclization is often preferred, solution-phase cyclization remains a valuable technique, particularly for complex macrocycles. nih.govacs.org In this approach, a linear peptide containing a Dap residue is first synthesized on a solid support. After cleavage from the resin, the peptide is cyclized in solution. The β-amino group of the Dap residue can be one of the reactive partners in this cyclization. mdpi.com
For head-to-tail cyclization, the N-terminal α-amino group of one residue is linked to the C-terminal carboxyl group. However, Dap allows for head-to-side-chain, side-chain-to-tail, or side-chain-to-side-chain cyclizations. peptide.comrsc.org For example, a linear peptide can be designed such that after cleavage and deprotection, the β-amino group of Dap reacts with the C-terminal carboxyl group to form a lactam bridge. mdpi.com The success of solution-phase cyclization often depends on high-dilution conditions to favor intramolecular reaction over intermolecular polymerization. acs.org The choice of coupling reagents is also critical for achieving good yields. acs.org
Engineering of Peptides with Unique Structural Motifs
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the design of molecules with enhanced therapeutic properties. The bifunctional amino acid L-2,3-diaminopropionic acid (Dap), and its protected derivatives such as N-acetyl-N'-tert-butoxycarbonyl-L-2,3-diaminopropionic acid (this compound), are particularly valuable building blocks. The presence of a side-chain amino group, in addition to the alpha-amino group, provides a versatile handle for sophisticated molecular engineering. This compound is specifically designed for introducing a Dap residue at the N-terminus of a peptide, where the acetyl group caps (B75204) the alpha-amine, and the Boc-protected beta-amine is available for subsequent, selective modification. This allows for the creation of unique structural features that can profoundly influence a peptide's conformation and physicochemical characteristics.
Design of Constrained Peptide Conformations
A primary challenge in peptide-based drug design is overcoming the inherent conformational flexibility of linear peptides, which often leads to reduced receptor affinity and susceptibility to proteolysis. Inducing structural rigidity through cyclization is a proven strategy to address these limitations. upc.edu The Dap residue, introduced via precursors like this compound, is an exceptional tool for creating such conformational constraints. After incorporation into a peptide chain and selective deprotection of the Boc group, the now-free side-chain amine of the Dap residue can be used as a nucleophile to form a covalent bond with another part of the peptide, resulting in a macrocyclic structure.
This can be achieved through several methods:
Side Chain-to-Side Chain Cyclization: The Dap side-chain amine can form a lactam bridge with a carboxylic acid side chain from an acidic amino acid like Aspartic or Glutamic acid. peptide.com
Side Chain-to-Terminus Cyclization: The Dap side chain can be linked to the peptide's C-terminus, a strategy seen in natural products like Keramamide F, a cyclic heptapeptide (B1575542) with cytotoxic activity. upc.edu
Bridged Peptides: Complex architectures, such as bridged peptides, can be constructed using chemoselective ligation strategies involving dipeptides like Dap-Ser. nih.gov
A compelling example of this approach is the development of conformationally constrained analogues of Dynorphin A (Dyn A), an opioid peptide. acs.org To stabilize a helical conformation proposed to be crucial for receptor binding, researchers synthesized cyclic lactam analogues by introducing a Dap residue and an Aspartic acid (Asp) residue at specific positions. The cyclization was achieved by forming an amide bond between the side-chain amine of Dap and the side-chain carboxyl group of Asp. acs.org This constraint had a significant impact on the peptides' binding affinity and selectivity for opioid receptors.
| Peptide Analogue | Constraint | κ (kappa) Receptor Affinity (Ki, nM) | μ (mu) Receptor Affinity (Ki, nM) | δ (delta) Receptor Affinity (Ki, nM) |
|---|---|---|---|---|
| Linear [D-Ala⁸]Dyn A-(1-13)NH₂ | None (Linear) | 0.20 ± 0.01 | 14.2 ± 0.7 | 31.4 ± 3.8 |
| cyclo[D-Asp⁵,Dap⁸]Dyn A-(1-13)NH₂ | Lactam Bridge (i to i+3) | 1.5 ± 0.2 | >10000 | >10000 |
| cyclo[D-Asp⁶,Dap⁹]Dyn A-(1-13)NH₂ | Lactam Bridge (i to i+3) | 0.28 ± 0.05 | 134 ± 20 | 146 ± 18 |
| cyclo[D-Asp³,Dap⁶]Dyn A-(1-13)NH₂ | Lactam Bridge (i to i+3) | 1050 ± 150 | >10000 | >10000 |
As the data illustrates, the introduction of a Dap-mediated cyclic constraint dramatically altered the receptor binding profile. Notably, the analogues showed decreased affinity for the μ receptor while retaining or, in the case of the Asp⁶,Dap⁹ analogue, slightly improving κ receptor affinity, thereby increasing receptor selectivity. acs.org These findings underscore the power of using Dap residues to lock peptides into bioactive conformations, transforming their pharmacological profiles.
Integration of L-Dap Residues for Modulating Physicochemical Properties of Peptides
Beyond conformational constraint, the incorporation of L-Dap residues is a powerful method for fine-tuning the physicochemical properties of peptides, such as charge, polarity, proteolytic stability, and ultimately, biological function. The short, cationic side chain of Dap (-(CH₂)NH₃⁺ at physiological pH) offers a unique alternative to other basic amino acids like Lysine (B10760008) (four carbons) or Ornithine (three carbons).
Impact on Proteolytic Stability: A major hurdle for peptide therapeutics is their rapid degradation by proteases. Trypsin, for instance, specifically cleaves peptides at the C-terminal side of Lysine and Arginine residues. frontiersin.org Research has shown that replacing these susceptible residues with unnatural amino acids, including L-Dap, can significantly enhance a peptide's stability. In one study, peptides where L-Lys and L-Arg were substituted with L-Dap were substantially more resistant to degradation by trypsin and plasma proteases. frontiersin.org This increased stability is attributed to the fact that the unnatural Dap residue is not an ideal substrate for these enzymes.
| Positively Charged Residue | Side-Chain Structure | Antimicrobial Activity (MIC, μM) vs. A. baumannii | Hemolytic Activity (HC₅₀, μM) | Therapeutic Index (HC₅₀/MIC) |
|---|---|---|---|---|
| Arginine (Arg) | -(CH₂)₃-NH-C(=NH)NH₂ | 0.8 | 4 | 5 |
| Lysine (Lys) | -(CH₂)₄-NH₃⁺ | 0.5 | 150 | 300 |
| Ornithine (Orn) | -(CH₂)₃-NH₃⁺ | 0.5 | 149 | 298 |
| Diaminobutyric acid (Dab) | -(CH₂)₂-NH₃⁺ | 1.0 | >742 | >742 |
| Diaminopropionic acid (Dap) | -CH₂-NH₃⁺ | 1.2 | >1148 | >957 |
The results were striking. Shortening the side chain from the four carbons of Lysine to the single carbon of Dap had minimal effect on the potent antimicrobial activity. nih.gov However, it caused a dramatic and unexpected decrease in hemolytic activity, with the Dap-containing peptide showing no significant lysis even at very high concentrations. nih.gov This led to a massive improvement in the therapeutic index, highlighting how Dap can be used to engineer safer, more selective AMPs by uncoupling desired antimicrobial effects from undesired cytotoxicity.
Furthermore, studies on synthetic channel-forming peptides have shown that replacing threonine residues with cationic Dap residues can significantly increase ion transport across cell membranes without altering the fundamental secondary structure of the peptide. nih.gov The Dap-substituted analogues induced voltage-dependent currents up to four times larger than the parent peptide, demonstrating that Dap incorporation can directly enhance the primary function of a bioactive peptide. nih.gov
Role of Ac Dap Boc Oh in Peptidomimetic and Hybrid Molecule Design
Development of Peptidomimetics with Enhanced Stability and Bioactivity
A primary application of Ac-Dap(Boc)-OH is in the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as resistance to enzymatic degradation. researchgate.netmdpi.com
This compound serves as a crucial component in the synthesis of α/β-hybrid peptides. These peptides incorporate both α- and β-amino acid residues into their sequence, a modification that can induce specific secondary structures and enhance proteolytic stability. The diaminopropionic acid (Dap) residue, derived from this compound, can be introduced to alter the peptide backbone, influencing its conformational properties. nih.govresearchgate.net
For instance, studies have shown that incorporating a Dap residue can impact the stability of peptidomimetics. In a series of inhibitors targeting the VEGF-A165/NRP-1 complex, peptidomimetics containing a Dap residue at the second position exhibited different stability profiles compared to those with a diaminobutyric acid (Dab) residue. nih.gov Specifically, the half-life of Dap-containing peptides was found to be shorter than their Dab-containing counterparts, highlighting the significant influence of the side chain length on proteolytic stability. nih.gov
The following table summarizes the serum stability of selected peptidomimetics:
| Compound Number | Sequence | Half-life (t½) in human serum |
| 1 | Lys(Har)-Dap -Pro-Arg | 29 hours |
| 3 | Lys(Har)-Dap -Pro-Har | 26 hours |
| 11 | Lys(Har)-Dap -Pro-Phe(4-CH2-NH2) | 19 hours |
| 2 | Lys(Har)-Dab -Pro-Arg | 62 hours |
| 4 | Lys(Har)-Dab -Pro-Har | 66 hours |
| 12 | Lys(Har)-Dab -Pro-Phe(4-CH2-NH2) | 85 hours |
Source: Adapted from research on peptidomimetic inhibitors of the VEGF-A165/NRP-1 complex. nih.gov
This data clearly demonstrates that even a subtle change in the amino acid side chain, such as the difference between Dap and Dab, can lead to significant variations in the stability of the resulting peptidomimetic.
Backbone modification is a key strategy to improve the in vivo stability and bioavailability of peptides. researchgate.net this compound is instrumental in this approach as the Dap residue can be incorporated to introduce a non-natural linkage within the peptide chain. This alteration disrupts the typical peptide bond structure that is susceptible to cleavage by proteases. mdpi.comresearchgate.net
This compound as a Scaffold for Functional Probes in Chemical Biology
The unique structure of this compound, with its orthogonally protected amino groups, makes it an excellent scaffold for the construction of functional probes used in chemical biology. researchgate.net These probes can be used to study biological processes, for targeted drug delivery, and for diagnostic applications.
This compound is a key intermediate in the synthesis of bioconjugates designed for targeted delivery of therapeutic or imaging agents. beilstein-journals.org The Boc-protected amino group can be selectively deprotected to allow for the attachment of targeting ligands, fluorescent dyes, or other functional moieties. beilstein-journals.orgdiva-portal.org
In one study, Boc-Dap(Fmoc)-OH was used in the solid-phase synthesis of a prostate-specific membrane antigen (PSMA) targeted chelating peptide conjugate. beilstein-journals.org The Dap residue was incorporated to increase the hydrophilicity of the conjugate, counteracting the hydrophobicity introduced by other components of the molecule. beilstein-journals.org This demonstrates the role of the Dap moiety in fine-tuning the physicochemical properties of the final bioconjugate to ensure solubility and proper biological function. beilstein-journals.org
Peptide conjugates containing metal-chelating moieties are of significant interest for applications in medical imaging and radiotherapy. medchemexpress.com this compound and its derivatives are valuable building blocks for creating these chelating peptides. mdpi.com The side chain amino group of the Dap residue can be functionalized to form part of a metal-binding site. acs.org
A straightforward method for incorporating a protected diaminedithiol (N2S2) chelator at the N-terminus of a peptide during solid-phase synthesis has been developed using di-Fmoc-diaminopropionic acid. acs.org This approach allows for the efficient construction of peptides capable of chelating radionuclides like technetium-99m (99mTc), which are widely used in diagnostic imaging. acs.org Appropriately protected l-Dap subunits have been utilized as building blocks in the solid-phase synthesis of such chelating peptide conjugates for tumor diagnosis and therapy. mdpi.com
Integration into Complex Small Molecules and Natural Product Analogues
The versatility of this compound extends to its use as a building block in the synthesis of complex small molecules and analogues of natural products. mdpi.com Its chiral nature and functional handles allow for the stereocontrolled introduction of amino functionalities into larger molecular frameworks.
For example, Boc-L-Dap(Boc)-OH has been used in the synthesis of betulinic acid derivatives. mdpi.com These derivatives, featuring an amino acid esterified to the C-28 position of betulinic acid, have been investigated for their biological activity. mdpi.com The use of a protected diaminopropionic acid allows for further functionalization, potentially leading to compounds with enhanced therapeutic properties.
Furthermore, diaminopimelic acid (DAP) and its analogues are important components of many natural products with potential medicinal applications, including the immunostimulants FK-156 and FK-565. mostwiedzy.pl The synthesis of these complex molecules often relies on the availability of suitably protected DAP derivatives.
Chemical Transformations and Functionalization Strategies of Ac Dap Boc Oh Derivatives
Post-Synthetic Derivatization of Ac-Dap(Boc)-OH Containing Peptides
Once a peptide containing the this compound residue has been assembled, its unique chemical handles—the C-terminal carboxyl group and the side-chain β-amino group (after Boc deprotection)—can be targeted for further functionalization. This post-synthetic modification allows for the introduction of complex functionalities that may not be compatible with the conditions of solid-phase peptide synthesis (SPPS).
The C-terminal carboxyl group of a peptide incorporating this compound is a key site for modification. Such modifications can significantly influence a peptide's pharmacological properties. Strategies for C-terminal functionalization can be performed either in solution after the peptide has been cleaved from its solid support or while it is still resin-bound. nih.gov
Common C-terminal modifications include conversion to amides, esters, or alcohols. For instance, using a Rink Amide resin during SPPS directly yields a C-terminal carboxamide upon cleavage. nih.gov Alternatively, a fully synthesized peptide can be activated in solution using standard coupling reagents, followed by reaction with an amine or alcohol. However, this approach carries a risk of epimerization at the C-terminal residue, which must be carefully monitored. nih.govmdpi.com More advanced strategies involve using specialized linkers on the solid support that release an activated C-terminus, which can then be trapped by a desired nucleophile. nih.gov
Following the selective deprotection of the Nβ-Boc group as described in section 5.1.2, the newly exposed primary amine on the Dap side chain becomes a versatile point for covalent modification. This allows for the introduction of various chemical groups to tailor the peptide's properties.
Amidation (or acylation) and alkylation are two of the most common and powerful strategies for functionalizing the Dap side-chain amine.
Amidation: This involves forming a new amide bond by reacting the free β-amino group with an activated carboxylic acid, acid chloride, or other acylating agent. This method is used to attach a wide variety of molecules, including fatty acids for lipidation, fluorescent dyes for imaging, or other peptide fragments for creating branched structures. nih.gov In one study, the free amine of a Dap residue was acetylated using acetyl imidazole (B134444) to cap the side chain after a selective deprotection step. nih.gov
Alkylation: Reductive amination is a robust method for introducing alkyl groups to the side-chain amine. This one-pot procedure typically involves reacting the amine with an aldehyde or ketone in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netnih.gov This approach has been used to synthesize peptides with mono- or di-alkylated Dap residues, which can alter the peptide's charge, hydrogen-bonding capacity, and resistance to enzymatic degradation. nih.govnih.gov A simple and efficient one-pot procedure has been reported for the double reductive alkylation of Nα-protected diamino acids with N-protected amino aldehydes, yielding branched side-chain derivatives. researchgate.netnih.gov
Table 2: Examples of Side-Chain Functionalization Reactions on Dap Residues
| Reaction Type | Reagents | Product Type | Research Context | Reference(s) |
|---|---|---|---|---|
| Amidation (Acetylation) | Acetyl imidazole, DIEA | Nβ-acetylated Dap | Capping of unreacted amine | nih.gov |
| Amidation (Acylation) | Ac-L-Pro-OH, EDC | Nβ-acylated Dap | Synthesis of macrocyclic inhibitors | nih.gov |
| Double Reductive Alkylation | N-Boc-aminoacetaldehyde, NaBH₃CN | Nβ,Nβ-bis(aminoethyl)-Dap | Synthesis of branched amino acids for SPPS | researchgate.netnih.gov |
Side-Chain Functionalization Reactions
Conjugation with Reporter Tags (e.g., Fluorescent Dyes, Biotin)
The unique structural characteristics of Nα-acetyl-Nβ-(tert-butoxycarbonyl)-L-diaminopropionic acid, or this compound, make it a valuable scaffold for the attachment of various reporter tags. This process, known as bioconjugation, allows for the tracking and visualization of molecules in biological systems. chemimpex.com The presence of a free β-amino group, once the Boc protecting group is removed, provides a convenient handle for covalent modification with fluorescent dyes or biotin (B1667282). iris-biotech.depeptide.com
The conjugation process often involves the use of this compound as a building block in solid-phase peptide synthesis (SPPS). acs.orgresearchgate.netbeilstein-journals.org In a typical strategy, the Boc-protected β-amino group of the Dap residue is selectively deprotected on the solid support, revealing a primary amine. acs.org This amine can then react with an activated form of a reporter tag, such as an N-hydroxysuccinimide (NHS) ester of a fluorescent dye or biotin. iris-biotech.desmolecule.com This method allows for precise, site-specific labeling of peptides. acs.org
A variety of fluorescent dyes have been successfully conjugated to peptides using Dap derivatives. These include:
Fluorescein (FAM) : A widely used green-emitting fluorophore. acs.orgresearchgate.net
Rhodamine B (RhoB) : A bright, red-emitting dye. acs.orgresearchgate.net
BODIPY-FL : A dye known for its sharp emission peaks and high quantum yield. acs.orgresearchgate.net
4-N,N,-dimethylaminophthalimide (4-DMAP) and 6-N,N-dimethylamino-2,3-naphthalimidoalanine (6-DMN) : Environment-sensitive fluorophores whose emission properties change based on their local environment. researchgate.net
The choice of dye and the specific conjugation chemistry can be optimized to achieve high efficiency and yield. researchgate.net For instance, studies have shown that while conventional coupling reagents like HBTU, HATU, and PyBOP are effective for coupling dyes to secondary amines, the use of pentafluorophenyl (PFP) esters can be more efficient for labeling primary amines on peptides. researchgate.net
Biotinylation, the process of attaching biotin, is another important application. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) can be exploited for purification, immobilization, and detection purposes. peptide.com The lysine (B10760008) side chain is a common site for biotinylation, but the β-amino group of Dap offers a valuable alternative for specific labeling strategies. peptide.com
A patent describes the synthesis of a phalloidin (B8060827) derivative where a fluorescent dye is conjugated to a peptide containing a Dap(Boc) residue. google.comgoogle.com This highlights the utility of this compound derivatives in creating complex, functional biomolecules.
Table 1: Examples of Reporter Tags Conjugated to Dap Derivatives
| Reporter Tag | Type | Application | Reference |
|---|---|---|---|
| Fluorescein (FAM) | Fluorescent Dye | Biological Imaging, Assays | acs.org, researchgate.net |
| Rhodamine B | Fluorescent Dye | Biological Imaging, Assays | acs.org, researchgate.net |
| BODIPY-FL | Fluorescent Dye | Biological Imaging, Assays | acs.org, researchgate.net |
| Biotin | Affinity Tag | Purification, Detection | peptide.com, |
| 4-DMAP | Environment-Sensitive Dye | Probing Peptide-Protein Interactions | researchgate.net |
| 6-DMN | Environment-Sensitive Dye | Probing Peptide-Protein Interactions | researchgate.net |
Click Chemistry Precursors (e.g., Azide (B81097) or Alkyne Introduction)
This compound serves as a precursor for the synthesis of "clickable" amino acids, which are essential tools for bioconjugation and the construction of complex molecular architectures. medchemexpress.commedchemexpress.com Click chemistry, a concept introduced by K. Barry Sharpless, refers to a set of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. rhhz.net The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. rhhz.netiris-biotech.debroadpharm.com
To prepare a clickable this compound derivative, the β-amino group is typically modified to introduce either an azide (N₃) or an alkyne functionality. For example, N₃-L-Dap(Boc)-OH is a commercially available reagent that contains an azide group. medchemexpress.commedchemexpress.com This molecule can readily participate in CuAAC reactions with alkyne-containing molecules. medchemexpress.commedchemexpress.com It is also suitable for strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction that utilizes strained alkynes like DBCO or BCN. medchemexpress.commedchemexpress.com
The introduction of these bioorthogonal handles into peptides and other molecules via this compound allows for a wide range of applications, including:
Peptide cyclization : On-resin cyclization of peptides containing both an azide and an alkyne-modified amino acid can be achieved using CuAAC. rhhz.net This is a powerful strategy for synthesizing cyclopeptidomimetics, which often exhibit enhanced stability and biological activity. rhhz.net
Bioconjugation : Peptides and proteins containing clickable amino acids can be selectively labeled with reporter tags, drugs, or other molecules of interest. iris-biotech.de
Synthesis of complex molecules : Click chemistry facilitates the modular assembly of complex structures, such as glycopeptides and antibody-drug conjugates (ADCs). medchemexpress.comiris-biotech.de
The versatility of this compound as a precursor for click chemistry is further demonstrated by its use in synthesizing derivatives with other reactive groups. For instance, Fmoc-L-Dap(Poc)-OH, which contains an azide group, is suitable for both standard click chemistry and copper-free Diels-Alder reactions with tetrazine linkers. medchemexpress.com
Table 2: Clickable Derivatives of Dap and Their Applications
| Derivative | Clickable Group | Reaction Type | Application | Reference |
|---|---|---|---|---|
| N₃-L-Dap(Boc)-OH | Azide | CuAAC, SPAAC | Bioconjugation, Peptide Synthesis | medchemexpress.com, medchemexpress.com |
| Fmoc-Dap(N₃)-OH | Azide | CuAAC | On-resin Peptide Cyclization | rhhz.net |
| Propargylglycine | Alkyne | CuAAC | On-resin Peptide Cyclization | rhhz.net |
| Fmoc-L-Dap(Poc)-OH | Azide | CuAAC, Diels-Alder | Bioconjugation, Linker Chemistry | medchemexpress.com |
Reaction Mechanism Studies Related to this compound Transformations
Investigations into Coupling Efficiency and Racemization Control
The incorporation of this compound and its derivatives into peptide chains is a critical step that requires careful optimization to ensure high coupling efficiency and minimize racemization. americanpeptidesociety.org Racemization, the conversion of a chiral amino acid to its mirror image, is a significant concern in peptide synthesis as it can lead to the formation of diastereomeric impurities and a loss of biological activity. americanpeptidesociety.orgpeptide.com
Coupling efficiency is influenced by several factors, including the choice of coupling reagents, additives, and reaction conditions. americanpeptidesociety.org Strong coupling reagents such as HBTU, HATU, and PyBOP are commonly used to maximize the rate of amide bond formation. acs.orgamericanpeptidesociety.org Additives like HOBt, 6-Cl-HOBt, and HOAt can be employed to suppress racemization by preventing the formation of highly reactive, racemization-prone intermediates. peptide.com The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily epimerize. peptide.com
Studies have shown that the choice of base can also impact racemization. While DIPEA and NMM are frequently used, the weaker base sym-collidine has been recommended in cases with a high risk of racemization. bachem.com The solubility of the amino acid derivative can also be a factor; for example, N-alkyl amino acids with low solubility in DMF may require heating, which can increase the risk of racemization. nih.gov
The efficiency of coupling can vary depending on the specific derivative of Dap being used. For instance, the incorporation of Fmoc-Dap(Boc)OH into peptides is generally straightforward, whereas the incorporation of Fmoc-Dap(Me₂) can be problematic, requiring extended reaction times and optimized activation conditions (e.g., DIC and HOBt in a DMSO/DMF mixture). nih.gov
In the context of segment coupling, where peptide fragments are joined together, racemization at the C-terminal amino acid is a major challenge. pharm.or.jp Research into racemization-free coupling methods for peptides with N-methylamino acids at the C-terminus has shown that onium-type reagents like Bop and HATU can result in lower levels of racemization compared to carbodiimides, although some racemization may still occur. pharm.or.jp
Table 3: Factors Influencing Coupling Efficiency and Racemization
| Factor | Effect on Coupling/Racemization | Examples/Strategies | Reference |
|---|---|---|---|
| Coupling Reagents | Stronger reagents increase coupling rate but can increase racemization risk. | HBTU, HATU, PyBOP, DEPBT (low racemization) | americanpeptidesociety.org, bachem.com |
| Additives | Suppress racemization by forming less reactive active esters. | HOBt, HOAt, Oxyma Pure | americanpeptidesociety.org, peptide.com |
| Base | Weaker bases can reduce the rate of racemization. | DIPEA, NMM, sym-collidine | bachem.com |
| Amino Acid Structure | Steric hindrance or electronic effects can impact coupling efficiency. | Fmoc-Dap(Boc)OH vs. Fmoc-Dap(Me₂) | nih.gov |
| Solubility | Poor solubility may necessitate heating, increasing racemization risk. | Use of protecting groups to enhance solubility (e.g., Alloc) | nih.gov |
| Reaction Conditions | Temperature and solvent can influence both coupling and side reactions. | Microwave synthesis, optimized solvent mixtures | nih.gov, nih.gov |
Studies on Protecting Group Stability and Reactivity Profiles
The success of multi-step syntheses involving this compound hinges on the judicious choice and manipulation of protecting groups. organic-chemistry.org The Boc group on the β-amino group and the acetyl group on the α-amino group exhibit distinct stability and reactivity profiles, which allows for their selective removal under different conditions. This orthogonality is fundamental to the synthetic utility of this compound. organic-chemistry.orgresearchgate.net
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable to most bases and nucleophiles but is readily cleaved under acidic conditions. organic-chemistry.orgwikipedia.org This cleavage typically proceeds through the formation of a tert-butyl cation. organic-chemistry.org Common reagents for Boc deprotection include trifluoroacetic acid (TFA), hydrochloric acid, or other strong acids. researchgate.netorganic-chemistry.org The stability of the Boc group under basic conditions allows for the use of base-labile protecting groups, such as Fmoc, on other parts of the molecule in an orthogonal protection strategy. organic-chemistry.orgorganic-chemistry.org
The acetyl (Ac) group on the α-amino group is generally more robust and stable under the conditions used for both Fmoc and Boc removal.
The reactivity profile of the protected amino groups is also a key consideration. Once deprotected, the free amino group becomes nucleophilic and can participate in subsequent reactions. organic-chemistry.org The strategic deprotection of the β-amino group of a Dap residue within a peptide chain allows for site-specific modification, such as the attachment of reporter tags or the formation of cyclic structures. acs.orgresearchgate.net
In the synthesis of complex peptides, multiple protecting groups with different lability are often employed. For example, a peptide might contain a Boc-protected amine, an Fmoc-protected amine, and a benzyl (B1604629) (Bn) or tert-butyl (tBu) ester. google.comresearchgate.net This allows for a stepwise deprotection and modification strategy, enabling the construction of intricate molecular architectures. organic-chemistry.orgresearchgate.net
Table 4: Stability and Deprotection Conditions for Common Protecting Groups
| Protecting Group | Protected Functionality | Stable To | Labile To (Deprotection Reagents) | Reference |
|---|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Amine | Base, Nucleophiles, Hydrogenolysis | Strong Acid (TFA, HCl, HF) | organic-chemistry.org, researchgate.net |
| Fmoc (9-fluorenylmethoxycarbonyl) | Amine | Acid, Hydrogenolysis | Base (e.g., Piperidine) | organic-chemistry.org, researchgate.net |
| Z (Benzyloxycarbonyl) | Amine | Mild Acid/Base | Hydrogenolysis, Strong Acid (HBr, HF) | researchgate.net |
| Trt (Trityl) | Amine, Thiol, Hydroxyl | Base, Hydrogenolysis | Mild Acid | google.com, beilstein-journals.org |
| tBu (tert-butyl) | Carboxyl, Hydroxyl, Thiol | Base, Hydrogenolysis | Strong Acid (TFA) | researchgate.net, google.com |
| Alloc (Allyloxycarbonyl) | Amine | Acid, Base | Palladium(0) catalysts | researchgate.net |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | Nα-acetyl-Nβ-(tert-butoxycarbonyl)-L-diaminopropionic acid |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| DIPEA | N,N-Diisopropylethylamine |
| FAM | 6-carboxyfluorescein |
| RhoB | Rhodamine B |
| BODIPY-FL | 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-propionic acid |
| 4-DMAP | 4-N,N,-dimethylaminophthalimide |
| 6-DMN | 6-N,N-dimethylamino-2,3-naphthalimidoalanine |
| NHS | N-hydroxysuccinimide |
| PFP | Pentafluorophenyl |
| CuAAC | Copper(I)-catalyzed azide-alkyne cycloaddition |
| SPAAC | Strain-promoted alkyne-azide cycloaddition |
| DBCO | Dibenzocyclooctyne |
| BCN | Bicyclo[6.1.0]nonyne |
| Poc | Propargyloxycarbonyl |
| HOBt | Hydroxybenzotriazole |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| NMM | N-Methylmorpholine |
| DIC | N,N'-Diisopropylcarbodiimide |
| DMSO | Dimethyl sulfoxide |
| DMF | Dimethylformamide |
| TFA | Trifluoroacetic acid |
| HF | Hydrogen fluoride |
| TFMSA | Trifluoromethanesulfonic acid |
| p-TsOH | p-Toluenesulfonic acid |
| Bn | Benzyl |
| tBu | tert-butyl |
| Trt | Trityl |
| Alloc | Allyloxycarbonyl |
Conformational and Structural Analysis of Ac Dap Boc Oh Containing Peptides
Spectroscopic Characterization for Structural Elucidation in Research
Spectroscopic techniques are fundamental in determining the three-dimensional structure of peptides. By probing different aspects of molecular geometry and electronic structure, these methods provide a comprehensive picture of a peptide's conformational landscape in both solution and solid states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the solution-state structure and dynamics of peptides. nih.gov For a peptide containing an Ac-Dap(Boc)-OH residue, a suite of NMR experiments would be employed to define its conformational ensemble.
Detailed research findings would be derived from several key NMR parameters:
Chemical Shifts (δ): The ¹H, ¹³C, and ¹⁵N chemical shifts are highly sensitive to the local electronic environment and, by extension, to the peptide's secondary structure. For instance, the ¹Hα chemical shift of the Dap residue would be indicative of its presence in a helical (downfield shift) or sheet (upfield shift) conformation.
Nuclear Overhauser Effects (NOEs): Through-space correlations observed in 2D NOESY or ROESY spectra provide distance restraints between protons that are close in space (< 5 Å), which is crucial for defining the peptide's fold. Key NOEs would be sought between the Dap residue's backbone and side-chain protons and those of neighboring residues.
Scalar Couplings (J-couplings): Three-bond scalar couplings, particularly ³J(HN,Hα), are related to the backbone dihedral angle φ via the Karplus equation. mdpi.com Measuring this coupling constant provides critical angular restraints for the Dap residue's backbone conformation. mdpi.com
Temperature Coefficients: Measuring the change in amide proton chemical shift with temperature can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures like helices and turns.
While specific experimental data for peptides exclusively containing this compound is not extensively published, the analysis would follow established protocols. nih.gov The collected data serves as input for structure calculation programs to generate an ensemble of conformers consistent with the experimental restraints.
| NMR Parameter | Typical Observation | Structural Interpretation |
|---|---|---|
| ¹Hα Chemical Shift (Δδ) | Δδ < -0.1 ppm | Helical Conformation |
| ¹Hα Chemical Shift (Δδ) | Δδ > +0.1 ppm | Extended/Sheet Conformation |
| ³J(HN,Hα) Coupling Constant | < 5 Hz | Consistent with α-helix (φ ≈ -60°) |
| ³J(HN,Hα) Coupling Constant | > 8 Hz | Consistent with β-sheet (φ ≈ -120°) |
| NOE Connectivity | dαN(i, i+1) | Defines sequential residues |
| NOE Connectivity | dNN(i, i+1) | Suggests helical or turn structure |
| Amide Temperature Coefficient | > -4.5 ppb/K | Solvent-exposed amide proton |
| Amide Temperature Coefficient | < -4.5 ppb/K | Intramolecularly hydrogen-bonded amide proton |
X-ray crystallography provides an atomic-resolution view of a molecule's conformation in the solid state. This technique is invaluable for unambiguously determining bond lengths, bond angles, and torsion angles. While a crystal structure for a peptide containing the precise this compound residue is not publicly available, a high-resolution structure of a closely related peptide, Z-Aib-L-Dap(Boc)-Aib-NHiPr, offers significant insight into the conformational preferences of the L-Dap(Boc) moiety within a constrained helical environment. researchgate.net
In this reported structure, the L-Dap(Boc) residue is part of a 3₁₀-helix, stabilized by intramolecular hydrogen bonds. The crystallographic data reveals the precise geometry of the Dap residue, which is expected to be very similar to that in an acetylated analogue. The side-chain tert-butoxycarbonyl (Boc) group is oriented in a specific conformation relative to the peptide backbone. The analysis of such a structure provides definitive data on the torsion angles (φ, ψ, and χ) that characterize the residue's conformation. researchgate.net
| Parameter | Value | Significance |
|---|---|---|
| Backbone Torsion Angle (φ) | -59.9° | Defines the N-Cα bond rotation |
| Backbone Torsion Angle (ψ) | -29.8° | Defines the Cα-C' bond rotation |
| Peptide Bond Torsion Angle (ω) | 176.7° | Confirms a trans peptide bond |
| Side Chain Torsion Angle (χ₁) | -171.7° | Defines the Cα-Cβ bond rotation |
| Hydrogen Bond (N-H···O=C) | Yes (Type III β-turn) | Stabilizes the helical structure |
Incorporating this compound into a peptide can influence its secondary structure, and CD spectroscopy is an ideal tool to monitor these changes. The resulting CD spectrum provides a qualitative signature of the peptide's dominant conformation:
α-Helix: Characterized by a positive band near 195 nm and two negative bands at approximately 208 nm and 222 nm. mdpi.com
β-Sheet: Shows a negative band around 217 nm and a positive band near 195 nm. mdpi.com
Random Coil: A disordered structure is typically identified by a strong negative band below 200 nm. mdpi.com
Studies on other diaminopropanoic acid-containing peptides have successfully used CD to confirm conformational changes upon interaction with biological targets, such as DNA and RNA. nih.gov For a novel peptide containing this compound, CD would be used to determine its baseline secondary structure in various solvents (e.g., aqueous buffer, trifluoroethanol) to assess its intrinsic folding propensity and conformational stability.
| Secondary Structure | Wavelength of Maxima (λmax) | Wavelength of Minima (λmin) |
|---|---|---|
| α-Helix | ~195 nm | ~208 nm, ~222 nm |
| β-Sheet | ~195 nm | ~217 nm |
| Random Coil | ~212 nm | ~198 nm |
Computational Chemistry and Molecular Modeling Studies
Computational methods are powerful complements to experimental techniques, providing detailed energetic and dynamic insights into peptide conformation that can be difficult to obtain through experiments alone.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and, consequently, the stability of different molecular conformations. For a peptide containing this compound, DFT calculations can be used to generate a Ramachandran-like energy map, predicting the energetically preferred backbone (φ, ψ) and side-chain (χ) torsion angles.
Researchers use DFT to:
Calculate the relative energies of various conformers (e.g., helical, extended, turn-like) to identify the global minimum and low-energy structures. nih.gov
Analyze the impact of the acetyl and Boc protecting groups on the conformational landscape of the Dap residue.
Investigate intramolecular hydrogen bonding patterns and other non-covalent interactions that stabilize specific folds.
These calculations are often performed on a model dipeptide or tripeptide containing the this compound residue to make the computations tractable while still capturing the essential conformational tendencies. nih.gov The results can guide the interpretation of experimental data or provide a structural hypothesis when experimental data is unavailable.
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of a peptide's conformational behavior in a simulated environment (e.g., in water). nih.gov An MD simulation of an this compound-containing peptide would reveal its flexibility, dominant solution-state conformations, and the transitions between them. mdpi.com
The process involves:
Placing a starting structure of the peptide (which could be from DFT calculations, crystallography, or a model) into a simulation box with explicit solvent molecules (e.g., water) and ions.
Running a simulation for a duration of nanoseconds to microseconds, during which the forces on each atom are calculated using a force field, and positions are updated iteratively.
Analyzing the resulting trajectory to identify populated conformational states, calculate average structural properties, and observe dynamic events like folding or unfolding.
Impact of L-Dap Residues on Higher-Order Peptide Structures and Interactions
The incorporation of non-canonical amino acids into peptide chains is a powerful strategy for modulating their structure and function. L-2,3-diaminopropionic acid (L-Dap), with its additional β-amino group, introduces unique conformational possibilities that significantly influence the formation of higher-order structures and intermolecular interactions. This section explores the specific impact of L-Dap residues on peptide helicity, folding, and self-assembly.
Influence on Helix Formation (e.g., 3₁₀-Helix, 2.0₅-Helix)
The presence of L-Dap residues has been shown to be a key factor in directing the secondary structure of peptides, particularly in the formation of helical conformations. Detailed conformational analyses of peptides containing L-Dap have confirmed their propensity to adopt specific helical structures.
Studies on homo-peptide series based on side-chain protected L-Dap have demonstrated a strong tendency to form 3₁₀-helices. researchgate.net Conformational analysis using techniques such as infrared (IR) absorption, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction has provided definitive evidence for the adoption of a 3₁₀-helical structure by L-Dap-containing peptides. researchgate.net This helical conformation is stabilized by intramolecular hydrogen bonds, which are a characteristic feature of this structure. The 3₁₀-helix is a tighter, more compact helix than the classic α-helix, with three residues per turn. The transition to a 3₁₀-helical conformation can be crucial in biological processes, for instance, by facilitating the movement of voltage-sensor segments in ion channels. nih.gov
In addition to the well-documented 3₁₀-helix, peptides can also adopt other helical forms, such as the 2.0₅-helix. The 2.0₅-helix represents a flat, fully extended conformation. researchgate.netnih.gov While this structure has been authenticated in peptides containing other non-canonical amino acids like Cα,β-didehydroalanine (ΔAla), it represents one of the possible conformational states available to peptide backbones. researchgate.net The 2.0₅-helix is noted for being a rather fragile structure, sensitive to solvent polarity, and can reversibly convert to the more compact 3₁₀-helix, creating a dynamic structural equilibrium. nih.gov
Circular dichroism (CD) spectroscopy further supports the helix-forming propensity of L-Dap. Peptides rich in Dap have been observed to adopt α-helical conformations, showing characteristic CD spectra with negative bands around 208-210 nm and 222 nm, and a positive band near 190 nm. nih.govnih.gov This indicates that the inclusion of L-Dap residues is compatible with, and can even promote, stable helical secondary structures in various environments. nih.gov
Table 1: Influence of L-Dap Residues on Peptide Helix Formation
| Helix Type | Key Findings | Experimental Techniques Used |
|---|---|---|
| 3₁₀-Helix | L-Dap homo-peptides demonstrate a strong propensity to adopt a 3₁₀-helical structure. researchgate.net | X-ray Diffraction, NMR, IR Absorption, Circular Dichroism (CD) researchgate.net |
| α-Helix | Dap-rich peptides and Dap-substituted analogues retain significant α-helical content. nih.govnih.gov | Circular Dichroism (CD) nih.govnih.gov |
| 2.0₅-Helix | A fully extended helical conformation that can exist in equilibrium with the 3₁₀-helix, particularly sensitive to solvent polarity. nih.gov | X-ray Diffraction, Spectroscopic Techniques nih.gov |
Role in Peptide Folding and Self-Assembly Research
The unique chemical properties of the L-Dap side chain play a significant role in guiding the complex processes of peptide folding and self-assembly into ordered supramolecular structures. This has been leveraged in the design of functional biomaterials and therapeutic agents.
A critical feature of L-Dap is the pH sensitivity it imparts to peptides. When incorporated into a peptide chain, the pKa of the β-amino group in the Dap side chain is lowered significantly to around 6.3. nih.gov This makes its protonation state sensitive to the pH changes that occur during biological processes like endosomal acidification (pH 5-7). nih.gov Consequently, Dap-rich peptides can undergo large-scale conformational changes, or folding transitions, in response to a drop in pH within this range. nih.gov This pH-triggered folding is a key mechanism for designing vectors for gene delivery that can escape the endosome.
The ability of L-Dap to influence peptide architecture extends to directing their self-assembly into well-defined nanostructures. Inspired by how proteins assemble in nature, researchers have used peptides as building blocks for various materials. rsc.org The simple structure of dipeptides, for example, allows for precise control over their self-assembly into hydrogels, where intermolecular hydrogen bonding plays a crucial role. frontiersin.org
In this context, L-diaminopropanoic acid has been used as a building block for the synthesis and assembly of novel cationic nucleopeptides. nih.govresearchgate.net These molecules, which can feature alternating L-Dap and L-lysine residues, are designed to interact with nucleic acids like DNA and RNA. nih.govresearchgate.net Studies have shown that these Dap-based nucleopeptides are highly resistant to enzymatic degradation, a crucial property for therapeutic applications. nih.govresearchgate.net The self-assembly process is fundamental to their function, enabling them to form structures capable of binding biological targets. rsc.org Furthermore, the introduction of D-amino acids, the stereoisomers of the natural L-amino acids, can alter self-assembly dynamics, sometimes leading to enhanced biological activity. nih.govnih.gov
Table 2: Role of L-Dap in Peptide Folding and Self-Assembly
| Phenomenon | Key Findings | Driving Forces/Stimuli | Resulting Structures/Applications |
|---|---|---|---|
| pH-Sensitive Folding | The pKa of the Dap β-amino group is lowered in peptides, causing conformational changes in the endosomal pH range (5-7). nih.gov | pH change | pH-sensitive vectors for gene delivery. nih.gov |
| Self-Assembly | L-Dap is a versatile building block for constructing ordered supramolecular structures. nih.govresearchgate.net | Intermolecular hydrogen bonding, electrostatic interactions. frontiersin.org | Nanostructures, hydrogels, fibers. rsc.orgfrontiersin.org |
| Biomaterial Formation | L-Dap is used to assemble cationic nucleopeptides that are resistant to enzymatic degradation. nih.govresearchgate.net | Molecular recognition, sequence-specific interactions. | Agents for interacting with DNA and RNA. nih.govresearchgate.net |
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| L-2,3-diaminopropionic acid | L-Dap |
| Cα,β-didehydroalanine | ΔAla |
Emerging Research Areas and Future Directions for Ac Dap Boc Oh
Applications in Novel Biomaterials and Nanotechnology Research
The ability to introduce a selectively addressable amino group makes Ac-Dap(Boc)-OH and its analogs powerful tools for the development of functional materials at the nano- and micro-scale. These applications often involve modifying surfaces or constructing complex three-dimensional structures for biological research.
Derivatives of diaminopropionic acid are increasingly used for the surface functionalization of materials to impart specific biological activities. The presence of a protected amino group, which can be deprotected and modified post-synthesis, allows for the covalent attachment of biomolecules to various substrates. chemimpex.com This strategy is crucial for creating bioactive surfaces for applications in diagnostics and therapeutics. chemimpex.comchemimpex.com
Research has focused on designing peptidomimetics that incorporate diaminopropionic acid to serve as linkable ligands for the functionalization of biomaterials, including nano- and microparticles. mdpi.com In one study, ligands containing Dap were synthesized to coat zeolite crystals, creating peptide-zeolite monolayers capable of selectively capturing cells that express specific integrins, such as α4β1 integrin. mdpi.com This highlights the potential for creating diagnostic devices to monitor diseases associated with this integrin. mdpi.com Furthermore, the ability of Dap derivatives to form stable conjugates with a variety of biomolecules opens avenues for their use in the synthesis of functionalized polymers and nanomaterials, which is valuable in both materials science and drug delivery system design. chemimpex.comchemimpex.com
Hydrogels are a significant class of materials in tissue engineering because their structure can mimic the natural extracellular matrix, providing a suitable environment for cell growth. nih.govnih.govglobalcardiologyscienceandpractice.com Synthetic hydrogels offer advantages such as photopolymerization and tunable mechanical properties. nih.gov this compound's precursor, Fmoc-Dap(Boc)-OH, has been instrumental in the engineering of such biomimetic hydrogels.
In a notable application, Fmoc-Dap(Boc)-OH was used in the solid-phase synthesis of a peptide, GPQGIAGQ-Dap (GIA-Dap). nih.gov This peptide was designed with free amine groups at both ends, which were then reacted with an acryloyl-PEG-NHS ester. The resulting macromer was photopolymerized to form a hydrogel scaffold. nih.gov These scaffolds were shown to promote endothelial cell adhesion and the formation of capillary-like networks, demonstrating their potential in tissue engineering research. nih.gov The ability to control the architecture and surface morphology of hydrogel scaffolds is creating new opportunities to address key challenges in tissue engineering, such as vascularization and the seeding of multiple cell types. globalcardiologyscienceandpractice.com The incorporation of building blocks like Dap derivatives is central to creating these advanced, functional biomaterials. chemimpex.comnih.gov
Development of New Synthetic Paradigms
The versatility of this compound and related synthons is driving innovation in synthetic chemistry, particularly in the development of more efficient and selective methods for constructing complex molecules.
Chemoselective ligation refers to the coupling of two unprotected molecules in an aqueous environment, a critical technology for protein and peptide engineering. Derivatives of diaminopropionic acid are being developed to facilitate these specific ligation reactions. For instance, N-α-Fmoc-N-β-(N-t.-Boc-amino-oxyacetyl)-L-diaminopropionic acid is a derivative that introduces a hydroxylamine (B1172632) function. sigmaaldrich.com This group can selectively couple with an aldehyde group on another peptide to form a stable oxime linkage, enabling the ligation of unprotected peptides in aqueous media. sigmaaldrich.com
Another powerful strategy is "click chemistry," where the azido (B1232118) group on a Dap derivative, such as Nα-Azido-Nβ-Boc-L-2,3-diaminopropionic acid, can react with an alkyne-containing molecule. chemimpex.com This approach is noted for its high efficiency and specificity, making it valuable for bioconjugation in drug delivery systems. chemimpex.com Chemoenzymatic methods, which use enzymes like T4 RNA ligase to connect chemically prepared acylated dinucleotides to truncated tRNAs, represent another frontier. nih.govacs.orgnih.gov These advanced ligation techniques expand the toolkit for creating complex biomolecules with precisely controlled architectures.
| Ligation Strategy | Key Functional Group on Dap Derivative | Reacting Partner | Resulting Linkage | Primary Application | Reference |
|---|---|---|---|---|---|
| Oxime Ligation | Hydroxylamine | Aldehyde | Oxime | Chemoselective ligation of unprotected peptides | sigmaaldrich.com |
| Click Chemistry | Azide (B81097) | Alkyne | Triazole | Bioconjugation for drug delivery | chemimpex.com |
| Enzymatic Ligation | Aminoacyl-pdCpA | Truncated tRNA | Phosphodiester | Synthesis of non-canonical aminoacyl-tRNAs | nih.govacs.org |
Automated synthesis, particularly solid-phase peptide synthesis (SPPS), has revolutionized the production of peptides. d-nb.info The Fmoc/t-Bu strategy is commonly used in automated SPPS, allowing for the efficient and selective synthesis of complex peptides. d-nb.info this compound and its Fmoc-protected counterparts are fully compatible with these automated protocols. nih.govethz.ch For example, automated Fmoc-SPPS has been used to synthesize ubiquitin variants where lysine (B10760008) residues were replaced with Fmoc-Dap(Boc)-OH. ethz.ch Similarly, the synthesis of peptides for hydrogel formation has been carried out on automated peptide synthesizers. nih.gov
While the direct application of this compound in continuous-flow synthesis systems is an emerging area, the principles of automated synthesis are well-established. beilstein-journals.org The compatibility of Dap derivatives with automated SPPS suggests their potential for integration into more advanced automated platforms, including flow chemistry systems, which could further accelerate the synthesis of novel peptides and complex molecular structures.
Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry
Chemical biology utilizes chemical tools to study and manipulate biological systems, an area where this compound and its derivatives have significant potential. lon.ac.ukcore.ac.uk These compounds serve as versatile building blocks for creating tailored molecules that can probe biological pathways or act as therapeutics. chemimpex.comchemimpex.comchemimpex.com
In medicinal chemistry, these derivatives are used to design novel pharmaceuticals. chemimpex.com A key application is the development of peptide-based drugs, where the unique structure of diaminopropionic acid can be used to create specific sequences that target biological pathways with high precision. mdpi.comchemimpex.com For example, researchers have synthesized a series of pentapeptide analogues using Fmoc-Dap(Boc)-OH to develop selective inhibitors for caspase-2, an enzyme implicated in neurodegenerative diseases. acs.org In another project, Dap-containing peptidomimetics were designed as stable ligands for α4β1 integrin, a therapeutic target in inflammatory and autoimmune diseases. mdpi.com The ability to introduce diverse functionalities through the Dap side chain allows for the fine-tuning of a drug candidate's properties to enhance efficacy and specificity. chemimpex.comchemimpex.com The synthesis of nucleobase-decorated peptides based on a diaminopropionic acid backbone for DNA and RNA binding further underscores the compound's utility in creating novel biomolecular tools for therapeutic and diagnostic purposes. nih.gov
Design of PROTAC Linkers and Other Targeted Protein Degradation Tools
The chemical compound this compound is emerging as a versatile building block in the design of Proteolysis Targeting Chimeras (PROTACs) and other tools for targeted protein degradation. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. explorationpub.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). explorationpub.com
This compound, being a protected amino acid derivative, offers several advantages for its incorporation into PROTAC linkers. Its structure features a carboxylic acid group, an acetylated N-terminus, and a Boc-protected side-chain amine. This arrangement allows for its directional and sequential conjugation to other components of the PROTAC molecule using standard peptide synthesis protocols. nih.gov The acetyl and Boc protecting groups can be selectively removed to enable further chemical modifications, providing a strategic handle for constructing the final PROTAC molecule.
The diaminopropionic acid scaffold of this compound allows for the introduction of branching or specific spatial arrangements within the linker, which can be crucial for optimizing the distance and orientation between the target protein and the E3 ligase. nih.gov The synthesis of PROTACs often involves solid-phase peptide synthesis, where amino acid derivatives like this compound can be readily incorporated into the growing linker chain. researchgate.net
While direct examples of this compound in published PROTAC structures are not yet widespread, the use of similar diaminopropionic acid derivatives is documented. For instance, maleimide-functionalized diaminopropionic acid derivatives, such as Mal-L-Dap(Boc)-OH, are utilized as building blocks for conjugation with thiol-containing molecules, a common strategy in bioconjugation and the construction of complex molecules like antibody-drug conjugates (ADCs) and, by extension, PROTACs. iris-biotech.de This highlights the potential of the diaminopropionic acid core in creating stable and efficient linkers.
The development of novel PROTACs is an active area of research, with a focus on creating linkers with improved properties, such as enhanced solubility, cell permeability, and the ability to induce positive cooperativity in the ternary complex. The bifunctional nature of this compound makes it a valuable tool for medicinal chemists to systematically explore the linker space and develop next-generation protein degraders. The ability to synthesize libraries of PROTACs with varying linker lengths and compositions is essential for optimizing degradation efficiency, and building blocks like this compound facilitate this process. researchgate.net
Exploration in Supramolecular Chemistry and Molecular Recognition
The unique structural features of this compound and its derivatives make them intriguing building blocks for the construction of well-defined supramolecular architectures through molecular self-assembly. The interplay of hydrogen bonding, hydrophobic interactions, and conformational preferences can guide the assembly of these molecules into ordered nanostructures.
A notable example of the role of a Dap(Boc) moiety in directing supramolecular assembly is the study of the tetrapeptide Z-(Aib)2-L–Dap(Boc)-Aib-NHiPr. researchgate.net In this research, the peptide was observed to form a double-helical superstructure in the solid state, a rare feature for short peptides. This self-assembly is driven by specific intermolecular interactions, demonstrating the powerful directing influence of the Dap(Boc) residue. researchgate.net
The study revealed that the L-Dap residue induces a right-handed 3(10)-helical conformation in the achiral Aib residues. researchgate.net The formation of the double helix is stabilized by a combination of intermolecular hydrogen bonds and C-H···π interactions. researchgate.net The ability of the Dap(Boc) containing peptide to form such a complex and ordered structure highlights its potential in designing novel biomaterials and foldamers.
The principles of molecular recognition, where a host molecule selectively binds a guest molecule, are also relevant to the applications of this compound derivatives. The defined three-dimensional structure and the presence of multiple functional groups allow these molecules to participate in host-guest chemistry. mdpi.com The Boc-protected amine and the acetylated terminus can influence the binding affinity and selectivity for specific guest molecules.
Q & A
Basic: How can I verify the purity and structural integrity of Ac-Dap(Boc)-OH in synthetic peptide applications?
Methodological Answer:
To confirm purity and structure, use a combination of analytical techniques:
- HPLC-MS : Assess purity by retention time and mass-to-charge ratio (m/z) matching the expected molecular weight (246.26 g/mol for C₁₀H₁₈N₂O₅) .
- NMR Spectroscopy : Verify Boc and acetyl group integrity via characteristic peaks (e.g., tert-butyl protons at ~1.4 ppm in ¹H NMR) .
- FTIR : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for Boc carbamate).
Cross-validate results with literature data from primary sources (e.g., peer-reviewed journals) and avoid reliance on non-peer-reviewed platforms like 960化工网 .
Advanced: How can I optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) to minimize side reactions?
Methodological Answer:
Optimization requires systematic experimental design:
- Activation Reagents : Compare HATU vs. HOBt/DIC for carboxylate activation, monitoring by LC-MS for byproducts like aspartimide formation .
- Coupling Solvents : Test DMF, DCM, or mixed solvents to balance solubility and steric hindrance.
- Temperature Control : Lower temperatures (0–4°C) may reduce racemization; validate via chiral HPLC .
- Real-Time Monitoring : Use Kaiser or chloranil tests to confirm coupling completion .
Document protocols rigorously to enable reproducibility, as per standards in synthetic chemistry reporting .
Basic: What are the critical stability considerations for this compound under varying storage conditions?
Methodological Answer:
Stability depends on:
- Moisture Sensitivity : The Boc group is hydrolytically labile; store under inert gas (N₂/Ar) at –20°C with desiccants .
- Thermal Degradation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze via TGA/DSC .
- Light Exposure : Protect from UV using amber vials; quantify degradation products with UPLC-PDA .
Compare findings with stability data from primary literature, avoiding unverified commercial databases .
Advanced: How can computational modeling guide the design of this compound derivatives for enhanced peptide stability?
Methodological Answer:
Apply molecular dynamics (MD) and density functional theory (DFT):
- Conformational Analysis : Simulate Boc group rotation barriers to predict steric effects on peptide backbone flexibility .
- Hydrogen Bonding Networks : Use Schrödinger Suite or Gaussian to model interactions between Dap side chains and adjacent residues .
- Free Energy Calculations : Predict thermodynamic stability of derivatives using MM-PBSA/GBSA methods .
Validate models with experimental circular dichroism (CD) and NMR data .
Basic: What literature review strategies are essential for identifying gaps in this compound applications?
Methodological Answer:
Follow a structured approach:
- Database Searches : Use SciFinder and Reaxys with queries like "this compound AND peptide synthesis" .
- Citation Tracking : Trace key papers (e.g., foundational SPPS studies) via Web of Science .
Advanced: How can contradictory data on this compound’s hygroscopicity be resolved in methodological studies?
Methodological Answer:
Address discrepancies through:
- Controlled Replication : Repeat experiments under standardized humidity conditions (e.g., glovebox vs. ambient lab) .
- Karl Fischer Titration : Quantify water content post-storage to correlate hygroscopicity with decomposition rates .
- Meta-Analysis : Aggregate data from ≥5 independent studies, applying statistical tests (ANOVA) to identify outliers .
Report limitations transparently, per qualitative research reporting standards .
Basic: What ethical and safety protocols apply when handling this compound in laboratory settings?
Methodological Answer:
Follow ACS Inclusivity Style Guide principles:
- Safety Data Sheets (SDS) : Review for acute toxicity (e.g., LD₅₀) and PPE requirements (gloves, goggles) .
- Waste Disposal : Segregate halogenated (Boc-related) waste per EPA guidelines .
- Ethical Documentation : Disclose conflicts of interest and funding sources in publications .
Advanced: How can I design a study to evaluate this compound’s role in modulating peptide-protein interactions?
Methodological Answer:
Use a PICOT framework to structure the research question:
- Population (P) : Target protein (e.g., HIV protease).
- Intervention (I) : Peptides incorporating this compound.
- Comparison (C) : Native vs. modified peptides.
- Outcome (O) : Binding affinity (ΔG via ITC/SPR).
- Time (T) : Short-term (kinetics) vs. long-term (thermodynamics) .
Validate with MD simulations and X-ray crystallography .
Basic: What are the best practices for archiving experimental data on this compound for reproducibility?
Methodological Answer:
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Metadata : Include CAS No. (264235-86-1), synthesis protocols, and instrument calibration logs .
- Repository Selection : Use Zenodo or institutional databases with DOI assignment .
- File Formats : Save raw NMR data as JCAMP-DX, not proprietary formats .
Advanced: How can I apply the FINER criteria to assess the feasibility of a study on this compound’s metabolic stability?
Methodological Answer:
Evaluate using FINER:
- Feasible : Ensure access to LC-QTOF-MS and hepatocyte assays .
- Interesting : Link to drug design (e.g., protease inhibitors).
- Novel : Compare metabolic pathways with non-Boc-protected analogs .
- Ethical : Use in vitro models to avoid animal testing .
- Relevant : Align with NIH priorities on peptide therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
